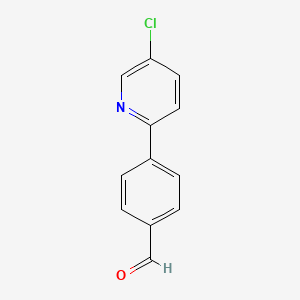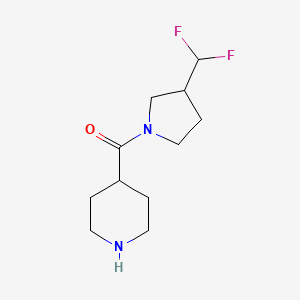
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom. These structures are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and piperidine rings, along with the difluoromethyl group. The spatial orientation of these groups could significantly influence the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine and piperidine rings can participate in various chemical reactions, and the difluoromethyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact structure. The presence of the difluoromethyl group could influence these properties .Wissenschaftliche Forschungsanwendungen
Treatment of Type 2 Diabetes
This compound has been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV, which is an enzyme involved in the metabolic regulation of glucose. It has shown potent activity with an IC50 value of 13 nM, indicating its potential as a treatment for type 2 diabetes. It also exhibited high oral bioavailability in preclinical species and low plasma protein binding .
Antifungal Activity
The compound has been involved in the design and synthesis of novel pyrazole amides derivatives, which have shown significant antifungal activity. This suggests its potential use in developing new antifungal agents .
Pharmacokinetics Analysis
Studies have been conducted on the metabolism, excretion, and pharmacokinetics of this compound, particularly as a dipeptidyl peptidase IV inhibitor for diabetes treatment. This research provides valuable insights into its behavior in biological systems, which is crucial for drug development .
Antimalarial Activity
Research has indicated that structurally similar compounds, specifically 1,4-disubstituted piperidines, have been evaluated for their antimalarial properties. This opens up possibilities for this compound to be tested for such activity as well .
OSTI.GOV De Gruyter Drug Metabolism and Disposition BMC Pharmacology & Toxicology
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)9-3-6-15(7-9)11(16)8-1-4-14-5-2-8/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZGEBMMGDRKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



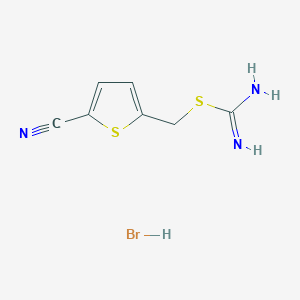
![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)




![ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1490745.png)
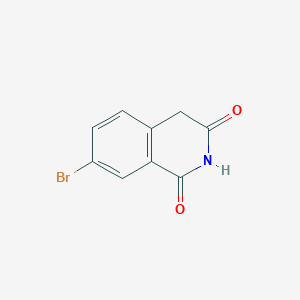
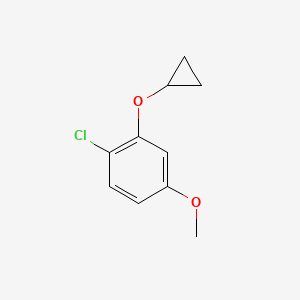
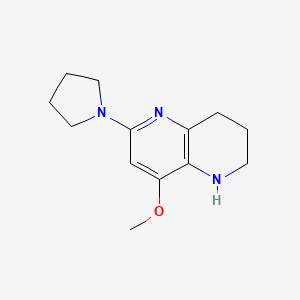
![[1-(Azetidin-3-yl)piperidin-4-yl]methanol](/img/structure/B1490752.png)
![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1490754.png)
